Einecs 279-702-6
Description
EINECS 279-702-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU between 1971 and 1981 . The inventory serves as a foundational dataset for regulatory compliance and toxicological assessments under frameworks like REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). EINECS compounds are often analyzed for structural analogs to predict properties or hazards using computational methods, such as Read-Across Structure Activity Relationships (RASAR) .
Properties
CAS No. |
81189-11-9 |
|---|---|
Molecular Formula |
C18H40N2O8 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
decanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H18O4.2C4H11NO2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*6-3-1-5-2-4-7/h1-8H2,(H,11,12)(H,13,14);2*5-7H,1-4H2 |
InChI Key |
KXDOECKZLFEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sebacic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of sebacic acid with 2,2’-iminodiethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of sebacic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Sebacic acid, compound with 2,2’-iminodiethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Sebacic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of sebacic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methodology for Identifying and Comparing Similar Compounds
Structural Similarity Metrics
EINECS compounds are compared using computational tools like the Tanimoto coefficient , which quantifies similarity based on 2D molecular fingerprints (e.g., PubChem fingerprints). A threshold of ≥70% similarity is commonly used to identify analogs . For example, in a study comparing 33,000 EINECS compounds with 1,387 REACH Annex VI chemicals, this threshold enabled coverage of 96% of the EINECS dataset using only 4% of labeled compounds .
Physicochemical Property Analysis
Bioavailability-related properties (e.g., logP, molecular weight, solubility) are critical for toxicological profiling. In Figure 7 of , ERGO reference substances (a subset of EINECS) were shown to cover 85% of the physicochemical space of EINECS compounds, highlighting the utility of similarity-based clustering .
Structural Analogs
Database Screening : Using tools like PubChem or REACH Annex VI to filter compounds with ≥70% Tanimoto similarity.
Network Clustering: Visualizing relationships between unlabeled EINECS compounds (blue nodes) and labeled analogs (red nodes) to identify clusters (Figure 7, ) .
Table 1: Example Comparison of EINECS Compounds and Analogs
| Property | EINECS 279-702-6 | Analog A | Analog B |
|---|---|---|---|
| Molecular Weight (g/mol) | Not reported | 250.3 | 275.1 |
| logP | Not reported | 2.8 | 3.5 |
| Tanimoto Similarity (%) | — | 78% | 72% |
| Toxicity Profile | Not reported | Low | Moderate |
Functional Analogs
Functional analogs share similar industrial applications rather than structural features. For instance:
- Solvents : Compounds with comparable polarity or boiling points.
- Catalysts: Metals or ligands with analogous redox potentials.
Key Research Findings
Efficiency of RASAR Models : A small subset of labeled chemicals (e.g., 1,387 REACH Annex VI compounds) can predict properties for >33,000 EINECS substances, reducing experimental costs .
Coverage Limitations : Compounds with unique scaffolds or extreme physicochemical properties (e.g., molecular weight >500 Da) may lack analogs, requiring targeted testing .
Regulatory Implications : Structural similarity thresholds (≥70%) align with OECD guidelines for read-across assessments, ensuring regulatory acceptance .
Q & A
Q. What are the standard analytical techniques for characterizing Einecs 279-702-6, and how should they be prioritized in experimental design?
Methodological Answer: Begin with spectroscopic methods (e.g., NMR, IR, mass spectrometry) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC) for purity assessment. Include X-ray crystallography if crystal samples are available. Prioritize techniques based on compound stability; for labile compounds, use non-destructive methods first. Always cross-reference spectral data with literature to validate identity .
Q. How can researchers conduct a systematic literature review to identify gaps in existing studies on this compound?
Methodological Answer: Use databases like SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND synthesis") to filter primary literature. Exclude non-peer-reviewed sources. Create a matrix to categorize findings by properties (e.g., toxicity, synthesis routes) and note discrepancies in reported data. Track citation networks to identify seminal works and understudied areas .
Q. What experimental design considerations are critical when studying this compound’s stability under varying environmental conditions?
Methodological Answer: Design controlled experiments with temperature, pH, and light exposure as independent variables. Use factorial designs to assess interactions between variables. Include triplicate samples and negative controls. For time-dependent degradation studies, employ kinetic modeling (e.g., zero/first-order decay) and validate with accelerated stability testing .
Q. Which statistical methods are appropriate for analyzing dose-response or structure-activity relationship (SAR) data for this compound?
Methodological Answer: For dose-response curves, use nonlinear regression (e.g., Hill equation) and calculate EC50/IC50 values with 95% confidence intervals. For SAR studies, apply multivariate analysis (e.g., PCA) to identify key structural descriptors. Always report error margins and use tools like ANOVA to test significance between experimental groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, reactivity) for this compound?
Methodological Answer: Replicate conflicting experiments under identical conditions, ensuring reagent purity and instrument calibration. Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity, temperature gradients). Cross-validate results using orthogonal methods (e.g., computational solubility prediction via COSMO-RS) .
Q. What strategies optimize the synthesis of this compound derivatives for high purity and yield in multi-step reactions?
Methodological Answer: Use design of experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent ratios). Monitor intermediates in real-time via inline spectroscopy (e.g., Raman). For purification, compare column chromatography with recrystallization efficiency. Characterize derivatives with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound’s biological mechanisms?
Methodological Answer: Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link metabolite/protein changes to biological processes. Use correlation networks to identify hub nodes (e.g., key enzymes or metabolites). Validate findings with targeted assays (e.g., enzyme inhibition studies) and computational docking to predict binding affinities .
Q. What computational approaches are effective for predictive modeling of this compound’s environmental fate or toxicology?
Methodological Answer: Combine QSAR models for toxicity prediction with molecular dynamics (MD) simulations to assess environmental partitioning (e.g., soil adsorption coefficients). Validate predictions using microcosm experiments or high-throughput ecotoxicity assays. Address uncertainty via Monte Carlo simulations to quantify model robustness .
Q. How should researchers address reproducibility challenges when scaling up this compound-related protocols from lab to pilot-scale?
Methodological Answer: Document detailed Standard Operating Procedures (SOPs) with tolerances for critical parameters (e.g., stirring rate, heating/cooling rates). Use dimensionless scaling criteria (e.g., Reynolds number for mixing) to maintain process consistency. Perform failure mode and effects analysis (FMEA) to preempt bottlenecks. Share raw data and SOPs in supplementary materials for independent verification .
Guidance for Methodological Rigor
- Data Contradiction Analysis : Always triangulate conflicting results using experimental, computational, and literature-based validation .
- Advanced Instrumentation : Justify the use of specialized techniques (e.g., cryo-EM for structural analysis) with cost-benefit analysis in the research proposal .
- Ethical Reporting : Disclose limitations (e.g., sample size, detection limits) and avoid overinterpretation of inconclusive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
